dimethyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a cyclopenta[b]thiophene derivative characterized by:
- Two methyl ester groups at positions 3 and 4 of the fused bicyclic core.
- An (E)-propenoyl-amino side chain at position 2, bearing a 4-hexyloxy-3-methoxyphenyl substituent.
- A partially saturated cyclopentane ring fused to the thiophene moiety.
The conjugated propenoyl group may contribute to π-π stacking interactions in biological targets, while the dimethyl esters provide metabolic stability relative to monoester analogs .
Properties
Molecular Formula |
C27H33NO7S |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
dimethyl 2-[[(E)-3-(4-hexoxy-3-methoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C27H33NO7S/c1-5-6-7-8-15-35-19-12-9-17(16-20(19)32-2)10-14-22(29)28-25-24(27(31)34-4)23-18(26(30)33-3)11-13-21(23)36-25/h9-10,12,14,16,18H,5-8,11,13,15H2,1-4H3,(H,28,29)/b14-10+ |
InChI Key |
TVURWWZSTOZZGZ-GXDHUFHOSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
Ethyl 2-{[(2E)-3-(3,4-Dimethoxyphenyl)Prop-2-Enoyl]Amino}-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate () Differences:
- Ester groups: Monomethyl ester (ethyl at position 3) vs. dimethyl esters.
- Phenyl substituents : 3,4-Dimethoxy vs. 4-hexyloxy-3-methoxy.
Ethyl 2-{[(2E)-3-(2,5-Dimethoxyphenyl)Prop-2-Enoyl]Amino}-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate () Differences:
- Methoxy positions : 2,5-Dimethoxy vs. 3,4-disubstituted phenyl.
Dimethyl 2-{[(2,3-Dimethylphenoxy)Acetyl]Amino}-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3,4-Dicarboxylate () Differences:
- Side chain: Phenoxyacetyl vs. propenoyl.
- Substituents: 2,3-Dimethylphenoxy vs. hexyloxy-methoxyphenyl.
Computational Similarity Analysis
Metrics and Findings:
- Tanimoto Coefficient : Using MACCS or Morgan fingerprints (), the target compound shows ~65–75% similarity to analogs in and , driven by shared cyclopenta[b]thiophene and ester motifs. Lower similarity (~50–60%) with due to side-chain differences .
- Dice Index: Highlights conserved amino-propenoyl pharmacophores but diverges in substituent effects (e.g., hexyloxy vs. methoxy) .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Reduced rotatable bonds in compound may improve metabolic stability .
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